molecular formula C8H12O3 B2762030 (1S,2R,5S)-6-Oxabicyclo[3.2.1]octane-2-carboxylic acid CAS No. 2307784-70-7

(1S,2R,5S)-6-Oxabicyclo[3.2.1]octane-2-carboxylic acid

Cat. No.: B2762030
CAS No.: 2307784-70-7
M. Wt: 156.181
InChI Key: POZHNRPZWVLIML-DSYKOEDSSA-N
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Description

(1S,2R,5S)-6-Oxabicyclo[3.2.1]octane-2-carboxylic acid: is a bicyclic compound featuring an oxabicyclo structure This compound is notable for its unique three-dimensional structure, which includes an oxygen atom incorporated into the bicyclic framework

Scientific Research Applications

Chemistry: In chemistry, (1S,2R,5S)-6-Oxabicyclo[3.2.1]octane-2-carboxylic acid is used as a building block for synthesizing more complex molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.

Biology and Medicine: The compound’s potential biological activity is of interest in medicinal chemistry. It can serve as a scaffold for designing new drugs or as a probe for studying biological processes.

Industry: In the industrial sector, this compound can be used in the synthesis of specialty chemicals, polymers, and materials with unique properties.

Future Directions

The future directions for research on “(1S,2R,5S)-6-Oxabicyclo[3.2.1]octane-2-carboxylic acid” could involve further exploration of its biological activities, as well as the development of more efficient and stereoselective synthesis methods .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1S,2R,5S)-6-Oxabicyclo[3.2.1]octane-2-carboxylic acid can be achieved through several methods. One efficient method involves the tandem C–H oxidation/oxa-[3,3] Cope rearrangement/aldol reaction of allylic silylethers. This reaction is promoted by tempo oxoammonium tetrafluoroborate and zinc bromide, allowing the construction of the oxabicyclo structure with a wide substrate scope .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: (1S,2R,5S)-6-Oxabicyclo[3.2.1]octane-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert the carboxylic acid group to an alcohol or other derivatives.

    Substitution: The carboxylic acid group can participate in substitution reactions, forming esters, amides, or other derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like thionyl chloride for esterification or amines for amidation are commonly employed.

Major Products Formed:

    Oxidation: Products may include carboxylic acids with additional functional groups.

    Reduction: Alcohols or other reduced derivatives.

    Substitution: Esters, amides, or other substituted products.

Mechanism of Action

The mechanism by which (1S,2R,5S)-6-Oxabicyclo[3.2.1]octane-2-carboxylic acid exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways. The presence of the carboxylic acid group allows it to form hydrogen bonds and ionic interactions, which can be crucial for its activity.

Comparison with Similar Compounds

    8-Oxabicyclo[3.2.1]octane: Similar in structure but lacks the carboxylic acid group.

    2-Azabicyclo[3.2.1]octane: Contains a nitrogen atom instead of oxygen, leading to different reactivity and applications.

    Spirocyclic oxindoles: Feature a spirocyclic structure with different functional groups and applications.

Uniqueness: (1S,2R,5S)-6-Oxabicyclo[3.2.1]octane-2-carboxylic acid is unique due to its specific stereochemistry and the presence of the carboxylic acid group. This combination of features makes it a versatile compound for various chemical reactions and applications.

Properties

IUPAC Name

(1S,2R,5S)-6-oxabicyclo[3.2.1]octane-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O3/c9-8(10)7-2-1-6-3-5(7)4-11-6/h5-7H,1-4H2,(H,9,10)/t5-,6+,7-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POZHNRPZWVLIML-DSYKOEDSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2CC1OC2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H]([C@@H]2C[C@H]1OC2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2307784-70-7
Record name rac-(1R,2S,5R)-6-oxabicyclo[3.2.1]octane-2-carboxylic acid
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